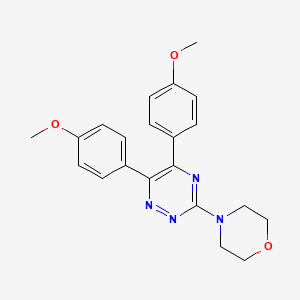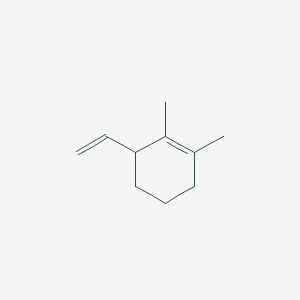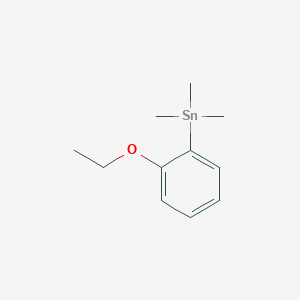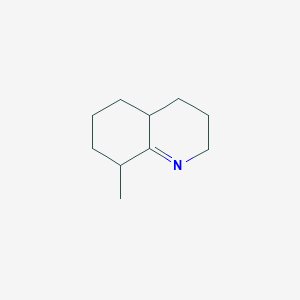
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure that is partially hydrogenated and substituted with a methyl group at the 8th position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,3,4,4a,5,6,7,8-octahydro-8-methyl-quinoline, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method typically yields quinoline derivatives with good efficiency.
Another method involves the reduction of quinoline to its partially hydrogenated form, followed by methylation at the 8th position. This can be achieved using catalytic hydrogenation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve selective hydrogenation of the quinoline core. The methylation step can be carried out using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions .
化学反応の分析
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Fully hydrogenated quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
科学的研究の応用
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of antimalarial, antibacterial, and antiviral agents.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: Quinoline derivatives are utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cellular pathways by interacting with specific receptors, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated ring structures but different functional groups.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 8th position enhances its reactivity and potential for further functionalization .
特性
CAS番号 |
52761-53-2 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
8-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-9H,2-7H2,1H3 |
InChIキー |
PVWQCRRWIBBMOK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2C1=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
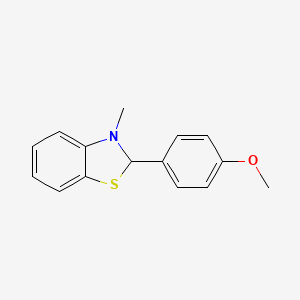
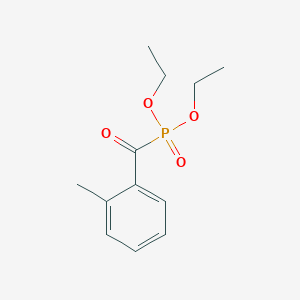
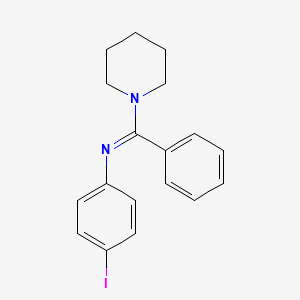
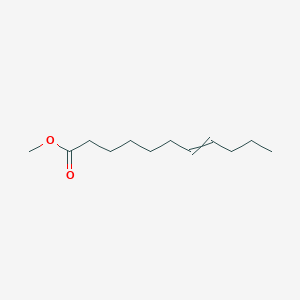
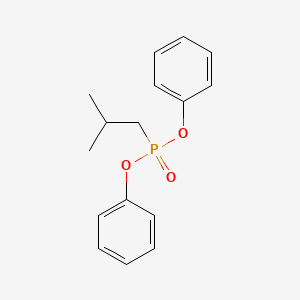
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
